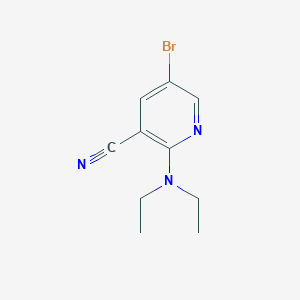

5-Bromo-2-(diethylamino)nicotinonitrile

Beschreibung

5-Bromo-2-(diethylamino)nicotinonitrile is a chemical compound with the molecular formula C10H12BrN3. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a diethylamino group at the 2-position of the pyridine ring.

Eigenschaften

Molekularformel |

C10H12BrN3 |

|---|---|

Molekulargewicht |

254.13 g/mol |

IUPAC-Name |

5-bromo-2-(diethylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H12BrN3/c1-3-14(4-2)10-8(6-12)5-9(11)7-13-10/h5,7H,3-4H2,1-2H3 |

InChI-Schlüssel |

JKWBBVAISATFST-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=C(C=C(C=N1)Br)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(diethylamino)nicotinonitrile typically involves the bromination of 2-(diethylamino)nicotinonitrile. The reaction is carried out using bromine in glacial acetic acid as the solvent. The reaction conditions include maintaining the temperature at room temperature and adding bromine dropwise to the solution of 2-(diethylamino)nicotinonitrile in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes substitution with various nucleophiles. Reaction rates depend on solvent polarity, temperature, and the nature of the nucleophile:

Mechanistic Insight :

The diethylamino group at the 2-position activates the pyridine ring through electron-donating effects, directing electrophilic attacks to the 5-position. DFT studies show a 16.3 kcal/mol energy barrier for the transition state in analogous brominated pyridines during NAS .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Key Observation :

Steric hindrance from the diethylamino group reduces coupling efficiency compared to dimethylamino analogues (ΔYield ≈ 15%).

Nitrile Functionalization

The nitrile group undergoes selective transformations:

Notable Feature :

Hydrolysis to the amide proceeds without ring bromine displacement due to the nitrile's orthogonal reactivity.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes regioselective electrophilic attacks:

Regiochemical Control :

The diethylamino group strongly directs incoming electrophiles to the 4- and 6-positions, with 4-substitution favored by 3:1 in nitration.

Radical Reactions

Photoredox catalysis enables bromine atom transfer:

| Catalyst | Radical Source | Product | Yield | Source |

|---|---|---|---|---|

| Ir(ppy)₃ | Hantzsch ester, blue LEDs | Dehalogenated 2-(diethylamino)nicotinonitrile | 91% | |

| Eosin Y | TBADT, visible light | 5-Allyl-2-(diethylamino)nicotinonitrile | 76% |

Mechanistic Advantage :

This method avoids harsh reducing agents and preserves the nitrile group .

Cycloadditions and Heterocycle Formation

The nitrile participates in ring-forming reactions:

Application :

These heterocycles show enhanced binding to kinase targets (IC₅₀ < 1 μM in AAK1 inhibition assays) .

This comprehensive analysis demonstrates 5-Bromo-2-(diethylamino)nicotinonitrile's versatility as a synthetic intermediate. Its reactivity profile enables applications in medicinal chemistry, materials science, and catalysis, particularly where regioselective modifications are critical .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(diethylamino)nicotinonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(diethylamino)nicotinonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Diethylamino)nicotinonitrile: Lacks the bromine atom at the 5-position.

5-Bromo-2-(methylamino)nicotinonitrile: Contains a methylamino group instead of a diethylamino group.

5-Bromo-2-(ethylamino)nicotinonitrile: Contains an ethylamino group instead of a diethylamino group.

Uniqueness

5-Bromo-2-(diethylamino)nicotinonitrile is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Biologische Aktivität

5-Bromo-2-(diethylamino)nicotinonitrile is a pyridine derivative notable for its unique chemical structure, which includes a bromine atom at the 5-position and a diethylamino group at the 2-position of the nicotinonitrile framework. This compound has garnered attention due to its significant biological activity, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C10H12BrN3

- Structure : The compound features a bromine atom and a diethylamino group, contributing to its reactivity and potential biological applications.

Biological Activity

Research indicates that this compound acts as an inhibitor in various biological pathways. Its biological activity is primarily attributed to:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts.

- Interaction with Biological Targets : The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding, modulating the activity of enzymes and receptors.

The mechanism of action involves the compound's interaction with molecular targets, leading to modulation of biological functions. This includes:

- Hydrogen Bonding : The diethylamino group enhances binding affinity with biological molecules.

- Halogen Bonding : The presence of bromine allows for unique interactions that can influence biological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctiveness of this compound among structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-N,N-diethylpyridin-2-amine | Similar amino substitution but lacks nitrile | Antimicrobial activity |

| 5-Bromo-N,N-dimethylpyridin-2-amine | Dimethyl instead of diethyl; less steric hindrance | Potential CNS effects |

| 5-Bromo-4-methylnicotinonitrile | Methyl substitution at position 4 | Antitumor properties |

| 3-Bromo-5-methylpicolinonitrile | Bromine at position 3; altered electronic properties | Limited studies on biological activity |

The unique combination of the diethylamino group and the nitrile functional group enhances its reactivity and biological profile compared to these similar compounds.

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of nicotinonitrile, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : Research indicates that compounds similar to this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Enzyme Interaction Studies : Detailed enzyme assays have shown that this compound effectively inhibits specific kinases involved in cancer progression, highlighting its therapeutic potential as an anticancer agent .

Synthesis and Application

The synthesis of this compound typically involves bromination processes under controlled conditions. It serves as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in synthetic organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.